preproendothelin-3
Description
Properties
CAS No. |
147994-89-6 |
|---|---|
Molecular Formula |
C5H10N4 |
Synonyms |
preproendothelin-3 |
Origin of Product |
United States |
Scientific Research Applications
Role in Developmental Biology
Preproendothelin-3 is essential in the development of neural crest cells, which contribute to various tissues, including the enteric nervous system and melanocytes. Mutations in the endothelin-3 gene have been linked to Hirschsprung's disease, a condition characterized by the absence of ganglion cells in the intestines, leading to severe constipation or bowel obstruction. A study identified a heterozygous frameshift mutation in the endothelin-3 gene in patients with sporadic Hirschsprung's disease, underscoring its critical role in enteric ganglia development .
Key Findings:
- Endothelin-3 interacts with the endothelin receptor type B (EDNRB), crucial for normal neural crest cell development.
- Knockout models demonstrate that disruptions in endothelin-3 can lead to phenotypes resembling Hirschsprung's disease and Waardenburg syndrome .
Cardiovascular Applications
Endothelin-3, derived from this compound, is recognized for its potent vasoconstrictive properties. It plays a significant role in cardiovascular physiology and pathophysiology. Elevated levels of endothelins are associated with various cardiovascular diseases, including hypertension and heart failure.
Clinical Implications:
- Clinical trials are exploring the use of endothelin receptor antagonists for treating pulmonary arterial hypertension, with endothelin-3 being a focal point due to its vasoconstrictive effects .
- Research indicates that targeting endothelin signaling pathways may provide new therapeutic strategies for managing cardiovascular diseases.
Table 1: Clinical Studies on Endothelin Receptor Antagonists
| Study | Focus | Outcome |
|---|---|---|
| Study A | Pulmonary arterial hypertension | Significant reduction in mean pulmonary arterial pressure |
| Study B | Heart failure | Improved cardiac output with reduced endothelin levels |
| Study C | Hypertension | Decreased blood pressure with endothelin receptor blockade |
Potential Therapeutic Applications
Recent studies suggest that this compound and its derivatives could serve as biomarkers for various conditions. For instance, specific peptides derived from preproendothelin-1 have shown promise as biomarkers for heart disease, indicating that similar approaches could be explored for this compound.
Biomarker Research:
- Peptides derived from preproendothelin-1 have been assessed for their utility as biomarkers in chronic heart failure. Elevated levels of certain peptides correlate with disease severity and outcomes .
- Investigating the clearance rates and biological activity of this compound derivatives may reveal their potential as diagnostic tools or therapeutic targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The endothelin family comprises three isoforms: endothelin-1 (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3), each derived from distinct precursor proteins (preproendothelin-1, -2, and -3, respectively). Below is a systematic comparison:
Structural and Genetic Differences
Functional Divergence
Mechanistic Insights
- ET-3/ETB Signaling : In neural crest-derived cells, ET-3 binding to ETB receptors delays neuronal differentiation, allowing precursor cells to colonize the entire bowel. In vitro, ET-3 inhibits neuronal development by suppressing laminin α1 transcription in smooth muscle cells, a process reversible with ETB antagonists like BQ 788 .
- ET-1/ETA Signaling : ET-1 primarily activates ETA receptors on vascular smooth muscle, triggering sustained vasoconstriction. This isoform is 10-fold more potent than ET-3 in cerebral arteries .
Clinical and Pharmacological Relevance
Key Research Findings
Neural Crest Specificity : ET-3 is indispensable for enteric nervous system development. Mice lacking EDN3 or ETB exhibit aganglionic megacolon, mimicking human Hirschsprung’s pathology .
Vasoconstrictive Potency : While all endothelins constrict cerebral arteries, ET-1’s efficacy surpasses ET-3 by an order of magnitude, highlighting isoform-specific roles in vascular vs. neural systems .
Evolutionary Conservation : ET-3’s sequence varies significantly across species compared to ET-1, suggesting divergent evolutionary pressures tailored to neural vs. vascular functions .
Q & A
Q. What are the structural and functional characteristics of preproendothelin-3, and how do they compare across species?
this compound (preproET-3) is a precursor protein cleaved to produce endothelin-3 (ET-3), a peptide critical in embryonic development and vascular regulation. Structural analysis involves:
- Gene sequencing : Comparative studies of exon-intron organization and conserved domains (e.g., the 3'-noncoding region in murine Edn3 shares homology with human orthologs) .
- Functional assays : Use of immunohistochemistry and in situ hybridization to map tissue-specific expression, particularly in neural crest-derived tissues during embryogenesis .
- Cross-species alignment : Tools like BLAST or Clustal Omega identify evolutionary conservation, highlighting functional residues critical for peptide maturation .
Q. What experimental models are suitable for studying this compound’s role in development?
- Murine models : Knockout mice reveal craniofacial and enteric nervous system defects linked to ET-3 deficiency, mimicking Hirschsprung’s disease .
- Cell culture systems : Neural crest cell lines treated with ET-3 receptor antagonists (e.g., BQ788) clarify signaling pathways (e.g., MAPK/ERK) .
- Ethical considerations : Follow NIH guidelines for animal studies, including predefined endpoints and statistical power calculations to minimize attrition bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound expression patterns across tissues?
Conflicting data (e.g., lung vs. neural tissue expression) require:
- Multi-omics integration : Combine RNA-seq, proteomics, and single-cell sequencing to resolve spatial-temporal expression dynamics.
- Replication under varied conditions : Adhere to data-handling rules (e.g., prospectively defining outlier criteria and replication frequency) .
- Meta-analysis : Systematically review datasets using PRISMA guidelines, addressing heterogeneity via subgroup analysis or random-effects models .
Q. What methodologies optimize the study of gene-environment interactions influencing this compound regulation?
- Longitudinal cohort studies : Track epigenetic modifications (e.g., DNA methylation at Edn3 promoters) in response to environmental stressors (e.g., hypoxia).
- CRISPR-Cas9 screens : Identify regulatory elements by perturbing non-coding regions and assessing ET-3 peptide levels via ELISA .
- Statistical rigor : Apply Bonferroni correction for multiple testing and pre-register analysis plans to mitigate Type I errors .
Q. How can researchers design robust assays to validate this compound’s interaction with endothelin receptors?
- Surface plasmon resonance (SPR) : Quantify binding affinity between ET-3 and ETB receptors, controlling for buffer pH and temperature.
- Knockdown/overexpression models : Use siRNA or lentiviral vectors in endothelial cells to correlate receptor density with functional outcomes (e.g., vasoconstriction).
- Data validation : Employ orthogonal methods (e.g., Western blot and qPCR) to confirm protein/mRNA levels, addressing antibody specificity and amplification efficiency .
Methodological Challenges and Solutions
Q. How should researchers address low reproducibility in this compound functional studies?
- Standardized protocols : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, euthanasia, and sample collection procedures .
- Open data practices : Share raw RNA-seq files via repositories like GEO, enabling reanalysis with consistent bioinformatics pipelines .
- Blinded analysis : Separate data collection and interpretation teams to reduce confirmation bias .
Q. What strategies enhance the validity of in vitro models for this compound research?
- Co-culture systems : Combine endothelial cells with neural crest progenitors to mimic paracrine signaling in vivo.
- Dynamic readouts : Use calcium imaging or TEER (transepithelial electrical resistance) to assess real-time functional responses .
- Quality controls : Include positive/negative controls in each experiment (e.g., ET-3 spiked samples vs. receptor-null cells) .
Data Analysis and Interpretation
Q. How can conflicting findings in this compound knockout phenotypes be reconciled?
- Strain-specific analysis : Compare phenotypes across genetic backgrounds (e.g., C57BL/6 vs. BALB/c mice) to identify modifier genes .
- Phenotypic deep phenotyping : Use high-resolution imaging (e.g., µCT for craniofacial morphometrics) to quantify subtle defects .
- Collaborative consortia : Pool data from multiple labs to increase sample size and statistical power .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Sensitivity analysis : Test assumptions (e.g., normality, homoscedasticity) and apply transformations (e.g., log, Box-Cox) as needed .
- Machine learning : Use random forests to identify critical variables (e.g., gestational age, maternal diet) influencing ET-3 levels .
Ethical and Reporting Standards
Q. How should researchers address ethical concerns in human studies involving endothelin pathways?
- Informed consent : Clearly explain risks/benefits of experimental therapies targeting ET receptors (e.g., ambrisentan for pulmonary hypertension).
- Data anonymization : Remove identifiers from clinical datasets, adhering to GDPR or HIPAA standards .
- Conflict of interest disclosure : Report funding sources and patent filings related to ET-3 diagnostics/therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
